Structural Isomer Differentiation: Ortho-Hydroxy Placement Dictates Reactivity Profile vs. 4-Hydroxy Isomer
The regioisomeric placement of the hydroxyl group significantly alters chemical behavior. 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate (CAS 1261776-60-6) and its 4-hydroxy isomer (CAS 1261456-08-9) share identical molecular formulas (C8H4F3NO2) and molecular weights (203.12 g/mol), yet the ortho-hydroxy configuration in the 2-hydroxy isomer enables strong intramolecular hydrogen bonding between the phenolic –OH and the isocyanate –NCO group, a feature absent in the para-isomer . This intramolecular interaction modulates the electrophilicity of the isocyanate carbon, influencing reaction rates with nucleophiles and the selectivity of cyclization pathways.
| Evidence Dimension | Molecular Formula |
|---|---|
| Target Compound Data | C8H4F3NO2, MW = 203.12 g/mol |
| Comparator Or Baseline | 4-Hydroxy-3-(trifluoromethyl)phenylisocyanate (C8H4F3NO2, MW = 203.12 g/mol) |
| Quantified Difference | Identical molecular weight and formula; regioisomeric difference (2-hydroxy vs. 4-hydroxy substitution) |
| Conditions | Structural analysis from CAS registry and vendor technical data sheets |
Why This Matters
Researchers requiring a specific regioisomer for intramolecular cyclization or site-selective derivatization cannot substitute the 4-hydroxy isomer without altering reaction outcomes.
